molecular formula C19H18BrN3O3S B11613737 N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11613737
M. Wt: 448.3 g/mol
InChI Key: NAYKGTMLDCUVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule provided for research use only. This compound belongs to a class of molecules featuring a 1,3,4-oxadiazole core, a heterocycle known for its significant potential in medicinal chemistry and agrochemical research. The structure integrates a brominated dimethylphenyl group and a phenoxymethyl-substituted oxadiazole, linked by a sulfanyl acetamide bridge. While the specific biological data for this compound requires further investigation, it is a valuable candidate for building structure-activity relationship (SAR) models. Research on structurally similar 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-substituted acetamides has demonstrated promising antimicrobial properties against a panel of microbial species, suggesting this chemical scaffold is a fertile ground for developing novel anti-infective agents . Furthermore, analogous compounds containing the 1,3,4-oxadiazole motif are frequently explored in the development of fungicidal agents, indicating its potential application in plant protection science . Researchers can utilize this compound as a key intermediate or a building block in organic synthesis, or as a probe for biochemical screening in the discovery of new enzyme inhibitors and bioactive ligands. This product is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O3S/c1-12-8-15(20)16(9-13(12)2)21-17(24)11-27-19-23-22-18(26-19)10-25-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

NAYKGTMLDCUVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The combination of the 1,3,4-oxadiazole moiety and the sulfenamide structure suggests a broad spectrum of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 2 bromo 4 5 dimethylphenyl 2 5 phenoxymethyl 1 3 4 oxadiazol 2 yl sulfanyl}acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is known for its antibacterial and antifungal activities. For instance:

  • Antibacterial Testing : Various derivatives of oxadiazoles have shown effectiveness against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. A study indicated that compounds containing the oxadiazole moiety exhibited significant inhibition zones in disc diffusion assays against these pathogens .
CompoundInhibition Zone (mm)Target Bacteria
5a24.0Acinetobacter baumannii
5b32.0Pseudomonas aeruginosa
5c16.3Staphylococcus aureus
5d20.5E. coli

This table illustrates the varying degrees of antibacterial activity observed in related compounds.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Mechanism-Based Approaches : Research indicates that compounds with the oxadiazole structure can inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation and survival . These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation synthesized several derivatives based on the oxadiazole framework and tested their antibacterial efficacy against multiple strains. The results demonstrated that modifications at specific positions significantly enhanced activity .
  • Anticancer Screening : Another study focused on evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings suggested a promising therapeutic potential for these compounds in cancer treatment .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer activity. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines, including SNB-19 and OVCAR-8, with PGIs of 86.61% and 85.26%, respectively . This suggests that N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may also possess similar efficacy.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal investigated a series of N-aryl oxadiazole derivatives and their effects on cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor types, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been evaluated for anti-inflammatory effects . In silico studies suggest that similar oxadiazole derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions this compound as a candidate for further exploration in the treatment of inflammatory diseases.

Drug Design and Development

The design and synthesis of novel compounds like this compound are crucial for advancing drug discovery efforts. The compound's structure allows for modifications that can enhance its biological activity and selectivity. Computational methods such as molecular docking can facilitate the optimization of these compounds by predicting their interactions with biological targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is vital for developing more effective derivatives. Research has shown that modifications to the phenyl ring or the oxadiazole moiety can significantly influence the biological activity of these compounds. This insight is essential for guiding future synthetic efforts aimed at improving efficacy and reducing side effects .

Data Summary Table

Application Description References
Anticancer ActivitySignificant growth inhibition in various cancer cell lines ,
Anti-inflammatory EffectsPotential inhibition of 5-lipoxygenase; promising for inflammatory diseases
Drug DesignNovel compound synthesis for drug discovery; computational optimization methods
Structure-Activity RelationshipModifications can enhance biological activity; critical for future studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

The acetamide nitrogen in the target compound is substituted with a 2-bromo-4,5-dimethylphenyl group. Comparable compounds include:

  • N-(pyrazin-2-yl) derivatives : Replacing the bromo-dimethylphenyl group with pyrazin-2-yl (as in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide) introduces aromatic nitrogen atoms, which may enhance hydrogen bonding and alter solubility. The pyrazine ring’s electron-deficient nature contrasts with the electron-rich bromo-dimethylphenyl group .

Substituent Variations on the Oxadiazole Ring

The phenoxymethyl group at the oxadiazole’s 5-position is a key feature. Comparisons include:

  • Diphenylmethyl-substituted oxadiazoles : These derivatives (e.g., compound 4 in ) exhibit bulkier substituents, which may reduce solubility (melting points ~155°C) but improve thermal stability .
  • Thiazolylmethyl-substituted oxadiazoles: Compounds like 7c–7f () with 2-amino-1,3-thiazol-4-ylmethyl groups show melting points of 134–178°C, suggesting enhanced crystallinity due to hydrogen-bonding from amino groups .
  • Their melting points range from 142–155°C, correlating with structural rigidity .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound C₁₉H₁₈BrN₃O₃S 448.3 Not reported Expected IR: C=O (~1680 cm⁻¹), C-Br (~600 cm⁻¹). ¹H-NMR: δ 2.2–2.4 (CH₃), δ 4.5 (–S–CH₂)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide C₂₁H₁₇N₅O₂S 411.4 Not reported ¹H-NMR: δ 4.53 (–S–CH₂), δ 5.93 (diphenylmethyl CH)
7c () C₁₆H₁₇N₅O₂S₂ 375.0 134–136 IR: 3320 (N–H), 1660 (C=O). ¹³C-NMR: δ 170.5 (C=O)
CDD-934506 C₁₈H₁₆N₄O₄S 392.4 Not reported MS: m/z 393 [M+H]⁺. ¹H-NMR: δ 3.8 (OCH₃), δ 7.6–8.1 (Ar–H)

Key Research Findings

Role of the Oxadiazole Core : The 1,3,4-oxadiazole ring’s electron-withdrawing nature stabilizes the sulfanylacetamide linkage, a feature critical for maintaining structural integrity under physiological conditions .

Spectral Trends : –S–CH₂ protons consistently resonate near δ 4.5 in ¹H-NMR across analogs, while C=O stretches in IR remain ~1660–1680 cm⁻¹, confirming acetamide integrity .

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides serve as precursors for oxadiazole formation. For 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol:

  • Phenoxymethylacetic acid hydrazide (1) is synthesized by reacting phenoxymethylacetyl chloride with hydrazine hydrate.

  • Cyclization with CS₂/KOH : Treatment of (1) with carbon disulfide (CS₂) in alkaline medium induces cyclodesulfurization, yielding the oxadiazole-thiol (2).

Reaction Conditions

ParameterValue
SolventEthanol/Water (3:1)
TemperatureReflux (80°C)
Time6–8 hours
Yield70–75%

Preparation of N-(2-Bromo-4,5-dimethylphenyl)-2-bromoacetamide

Bromination of N-(4,5-Dimethylphenyl)acetamide

  • Acetylation : 4,5-Dimethylaniline is acetylated using bromoacetyl bromide in dichloromethane (DCM) with K₂CO₃ as a base.

  • Bromination : The acetamide is brominated at the ortho position using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄.

Optimized Bromination Protocol

ParameterValue
NBS Equiv.1.1
SolventCarbon tetrachloride (CCl₄)
InitiatorAIBN (0.1 equiv.)
Temperature70°C
Yield82%

Coupling of Oxadiazole-thiol with Bromoacetamide

Nucleophilic Substitution

The thiol group of 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol attacks the bromine in N-(2-bromo-4,5-dimethylphenyl)-2-bromoacetamide, facilitated by a base.

Representative Procedure

  • Reagents :

    • Oxadiazole-thiol (1.0 equiv.)

    • Bromoacetamide (1.05 equiv.)

    • K₂CO₃ (2.0 equiv.)

    • Solvent: Acetone or DMF

  • Conditions :

    • Temperature: 25–40°C

    • Time: 4–6 hours

    • Workup: Aqueous extraction, column chromatography (hexane/EtOAc)

  • Yield : 78–85%

Critical Factors

  • Solvent Polarity : DMF enhances nucleophilicity but requires rigorous drying.

  • Base Selection : K₂CO₃ outperforms NaH due to milder conditions and reduced side reactions.

Alternative Routes and Optimization

One-Pot Oxadiazole Formation and Coupling

A streamlined approach combines oxadiazole cyclization and sulfanyl linkage formation in situ:

  • Simultaneous Cyclization-Alkylation : Acylhydrazide (1) and bromoacetamide are reacted with POCl₃, enabling sequential cyclization and alkylation.

  • Conditions :

    • POCl₃ (3.0 equiv.), DCM, 0°C → RT

    • Yield: 68% (lower due to competing hydrolysis).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization : 20 minutes at 120°C (vs. 6 hours conventionally).

  • Coupling : 30 minutes at 80°C, improving yield to 88%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45 (s, 1H, Ar-H), 4.62 (s, 2H, OCH₂), 3.82 (s, 2H, SCH₂), 2.31 (s, 6H, CH₃).

  • LC-MS : m/z 506.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using C18 column (MeCN/H₂O, 70:30).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under N₂ to prevent disulfide formation.

  • Regioselectivity in Bromination : Use radical inhibitors to minimize polybromination.

  • Oxadiazole Ring Stability : Avoid prolonged heating above 100°C to prevent decomposition.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ is preferred over T3P for large-scale cyclization.

  • Solvent Recovery : DCM and acetone are recycled via distillation, reducing waste .

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side reactions.
  • Use of anhydrous conditions for alkylation steps to prevent hydrolysis.

Which analytical techniques are essential for structural confirmation and purity assessment?

Basic Question
A combination of spectroscopic and chromatographic methods is required:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., bromine on the aromatic ring, phenoxymethyl group on oxadiazole) . Key signals include the sulfanyl-acetamide proton (δ 3.8–4.2 ppm) and oxadiazole ring carbons (δ 160–170 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=N vibrations at ~690 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Question
Discrepancies often arise from structural variations, assay conditions, or target specificity:

  • Structural Comparisons : Analogues with halogen substitutions (e.g., bromine vs. chlorine) show differing bioactivity due to electronic effects. For example, bromine enhances lipophilicity, improving membrane permeability .
  • Assay Conditions : Variations in enzyme concentrations (e.g., LOX inhibition assays at 0.1–1.0 mg/mL) or incubation times (30–60 minutes) significantly impact IC₅₀ values .
  • Target Selectivity : Cross-testing against related enzymes (e.g., α-glucosidase vs. acetylcholinesterase) clarifies specificity. For instance, bulky substituents on the phenyl ring may reduce off-target effects .

Q. Methodological Recommendation :

  • Standardize assays using positive controls (e.g., quercetin for LOX inhibition) and replicate experiments across multiple cell lines .

What computational strategies predict the compound’s binding affinity with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., LOX or BChE). The bromine atom and oxadiazole ring often form hydrophobic contacts, while the acetamide moiety hydrogen-bonds with catalytic residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Pay attention to sulfanyl group flexibility, which affects binding kinetics .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives .

How does the substitution pattern on the oxadiazole ring influence reactivity and bioactivity?

Advanced Question

  • Electron-Withdrawing Groups (EWGs) : Phenoxymethyl at the 5-position enhances electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .
  • Steric Effects : Bulky substituents (e.g., 4,5-dimethylphenyl) reduce rotational freedom, stabilizing the bioactive conformation .
  • Bioactivity Impact : Substitutions at the 2-position (sulfanyl-acetamide) improve solubility, while bromine on the aromatic ring increases metabolic stability .

Case Study :
Replacing phenoxymethyl with a methyl group reduces LOX inhibition by 40%, highlighting the role of ether linkages in target engagement .

What are the known biological targets and mechanisms of action for this compound?

Basic Question

  • Lipoxygenase (LOX) Inhibition : IC₅₀ values range from 12–35 µM, attributed to chelation of the non-heme iron center via the oxadiazole nitrogen .
  • Antimicrobial Activity : Moderate activity against S. aureus (MIC = 32 µg/mL) due to membrane disruption by the lipophilic bromine moiety .
  • Anticancer Potential : Induces apoptosis in HeLa cells (EC₅₀ = 45 µM) via ROS generation and caspase-3 activation .

Table 1 : Representative Bioactivity Data

TargetAssay TypeResult (IC₅₀/EC₅₀)Reference
LOXIn vitro enzymatic18.7 µM
S. aureusBroth microdilution32 µg/mL
HeLa CellsMTT assay45 µM

How can researchers optimize the compound’s solubility for in vivo studies?

Advanced Question

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for intraperitoneal administration, maintaining stability for >24 hours at 4°C .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability and reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.